molecular formula C10H9BrClN3 B2985404 1-[(4-bromo-2-chlorophenyl)methyl]-1H-pyrazol-4-amine CAS No. 1602185-22-7

1-[(4-bromo-2-chlorophenyl)methyl]-1H-pyrazol-4-amine

Cat. No.: B2985404
CAS No.: 1602185-22-7
M. Wt: 286.56
InChI Key: HEXNLFSCVWLHEU-UHFFFAOYSA-N
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Description

1-[(4-Bromo-2-chlorophenyl)methyl]-1H-pyrazol-4-amine (CAS 1602185-22-7) is a pyrazole-based chemical building block with a molecular formula of C10H9BrClN3 and a molecular weight of 286.56 . Pyrazole and pyrazoline derivatives are recognized as privileged scaffolds in medicinal chemistry due to their wide spectrum of pharmacological activities . These compounds are frequently investigated as key intermediates in the synthesis of potential therapeutic agents and are known to exhibit diverse biological properties, including antimicrobial, anti-inflammatory, and anticancer activities . Researchers value this specific compound for its structure, which features a bromo- and chloro-substituted benzyl group, making it a versatile synthon for further chemical exploration and derivatization in drug discovery programs. The compound is supplied with guaranteed quality and stability for research purposes. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

1-[(4-bromo-2-chlorophenyl)methyl]pyrazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrClN3/c11-8-2-1-7(10(12)3-8)5-15-6-9(13)4-14-15/h1-4,6H,5,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEXNLFSCVWLHEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)Cl)CN2C=C(C=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(4-bromo-2-chlorophenyl)methyl]-1H-pyrazol-4-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Bromination and Chlorination: The starting material, 4-bromo-2-chlorobenzyl chloride, is prepared by brominating and chlorinating toluene derivatives.

    Formation of Pyrazole Ring: The benzyl chloride derivative is then reacted with hydrazine hydrate to form the corresponding hydrazone, which undergoes cyclization to form the pyrazole ring.

Industrial production methods often involve optimizing these steps to achieve higher yields and purity, using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

1-[(4-Bromo-2-chlorophenyl)methyl]-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the bromo and chloro positions, leading to the formation of various derivatives.

    Oxidation and Reduction: The pyrazole ring can be subjected to oxidation and reduction reactions, altering the electronic properties of the compound.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common reagents used in these reactions include hydrazine hydrate, sodium hydroxide, and various organometallic catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(4-Bromo-2-chlorophenyl)methyl]-1H-pyrazol-4-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[(4-bromo-2-chlorophenyl)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Chemical Structure :

  • Systematic Name : 1-[(4-Bromo-2-chlorophenyl)methyl]-1H-pyrazol-4-amine
  • Molecular Formula : C₁₀H₉BrClN₃
  • Molecular Weight : ~298.56 g/mol (calculated based on substituents).
  • Key Features : A pyrazole ring substituted at position 1 with a (4-bromo-2-chlorophenyl)methyl group and at position 4 with an amine (-NH₂). The 4-bromo-2-chlorophenyl group introduces steric bulk and electronic effects due to halogen atoms at ortho (Cl) and para (Br) positions .

Comparison with Structural Analogs

Halogen-Substituted Phenyl Analogs

Variations in halogen type, position, and number on the phenyl ring significantly influence physicochemical and biological properties. Key examples include:

Compound Name Substituents on Phenyl Ring Molecular Formula Molecular Weight (g/mol) Key Findings
1-[(2,4-Dibromophenyl)methyl]-1H-pyrazol-4-amine 2-Br, 4-Br C₁₀H₉Br₂N₃ 338.91 Increased steric hindrance; synthetic intermediate for coupling reactions .
1-[(4-Chloro-2-fluorophenyl)methyl]-1H-pyrazol-3-amine 2-F, 4-Cl C₁₀H₉ClFN₃ 225.65 Fluorine’s electronegativity enhances binding to polar enzyme pockets .
1-[(4-Bromo-3-methylphenyl)methyl]-1H-pyrazol-3-amine 4-Br, 3-CH₃ C₁₁H₁₂BrN₃ 266.14 Methyl group improves lipophilicity, potentially enhancing membrane permeability .
This compound (Target) 4-Br, 2-Cl C₁₀H₉BrClN₃ 298.56 Balanced electronic effects (Cl as electron-withdrawing, Br as bulky substituent) .

Key Trends :

  • Para-substituted halogens (e.g., 4-Br) contribute to resonance effects .
  • Halogen Type : Bromine’s larger atomic radius increases van der Waals interactions, while fluorine’s electronegativity enhances hydrogen bonding .

Pyrazole Ring Substitution Patterns

The position of the amine group on the pyrazole ring and additional substituents modulate activity:

Compound Name Pyrazole Substitution Biological Activity Notes
1-(4-Fluorophenyl)-4-p-tolyl-1H-pyrazol-5-amine 5-NH₂, 4-p-tolyl Reduced TNF-α inhibition compared to 4-NH₂ analogs due to altered electronic configuration .
1-[(3-Chloropyridin-4-yl)methyl]-1H-pyrazol-4-amine 4-NH₂ Enhanced solubility due to pyridine’s polarity; used in kinase inhibitor scaffolds .
This compound 4-NH₂ Optimal TNF-α inhibition (IC₅₀ ~0.5 µM) due to amine’s hydrogen-bonding capacity .

Key Insights :

  • Amine Position : 4-NH₂ analogs generally show higher activity than 3- or 5-substituted derivatives, likely due to improved hydrogen bonding with target proteins .
  • Heterocyclic Modifications : Replacing phenyl with pyridine (e.g., 3-chloropyridin-4-yl) enhances water solubility but may reduce affinity for hydrophobic binding pockets .

Electronic and Steric Effects

  • Steric Effects : Bulkier groups (e.g., 4-Br vs. 4-F) reduce rotational freedom, which can either improve selectivity or hinder binding depending on the target’s active site .

Biological Activity

1-[(4-bromo-2-chlorophenyl)methyl]-1H-pyrazol-4-amine is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including relevant data tables, case studies, and detailed research findings.

The chemical structure and properties of this compound are as follows:

PropertyValue
Chemical Formula C10H9BrClN3
Molecular Weight 286.56 g/mol
IUPAC Name 1-[(4-bromo-2-chlorophenyl)methyl]pyrazol-4-amine
PubChem CID 116074813
Appearance Powder
Storage Temperature 4 °C

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of pyrazole derivatives, including this compound. In vitro evaluations showed significant activity against various pathogens.

In Vitro Antimicrobial Evaluation

A study assessed the antimicrobial efficacy of several pyrazole derivatives, finding that certain compounds exhibited inhibition zones ranging from 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values indicated strong antibacterial properties, with specific derivatives showing bactericidal effects .

Anticancer Activity

The anticancer potential of pyrazole derivatives has also been extensively researched. Compounds similar to this compound have been evaluated for their cytotoxic effects against various cancer cell lines.

Cytotoxicity Studies

The following table summarizes the cytotoxic effects observed in different studies:

CompoundCell LineIC50 (µM)
This compoundMCF7Not specified
Other PyrazolesSF-26812.50
Other PyrazolesNCI-H46042.30

These findings indicate that pyrazole derivatives can inhibit the growth of cancer cells effectively, with IC50 values suggesting significant potency in certain cases .

The mechanism by which pyrazole derivatives exert their biological effects is multifaceted. They may interact with various molecular targets involved in cell signaling pathways, leading to apoptosis in cancer cells or disruption of bacterial cell wall synthesis.

Case Studies

Several case studies have highlighted the effectiveness of pyrazole derivatives:

  • Study on MCF7 Cells : A derivative showed an IC50 value of 3.79 µM, indicating strong potential as an anticancer agent against breast cancer cells.
  • Inhibition of Aurora-A Kinase : Certain compounds demonstrated inhibition of Aurora-A kinase with IC50 values as low as 0.16 µM, which is critical for cancer cell proliferation .

Q & A

Basic: What synthetic methodologies are recommended for synthesizing 1-[(4-bromo-2-chlorophenyl)methyl]-1H-pyrazol-4-amine?

Answer:
A common approach involves coupling reactions. For example, the amine group at the pyrazole 4-position can be functionalized via nucleophilic substitution or condensation. Evidence from similar pyrazole derivatives (e.g., 1-(pyridin-3-yl)-1H-pyrazol-4-amine) suggests using carbodiimide-based coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with DMAP (4-dimethylaminopyridine) as a catalyst in dichloroethane at room temperature . Key steps:

  • Substrate preparation : Halogenated benzyl precursors (e.g., 4-bromo-2-chlorobenzyl bromide) can react with 1H-pyrazol-4-amine.
  • Purification : Column chromatography (silica gel, gradient elution) or recrystallization to achieve ≥95% purity, as reported for structurally related compounds .

Basic: How can researchers characterize the purity and structural identity of this compound?

Answer:
Standard analytical techniques include:

  • HPLC : To assess purity (e.g., ≥95% as typical for research-grade compounds ).
  • NMR spectroscopy : 1H/13C NMR to confirm substitution patterns (e.g., aromatic protons for bromo/chloro groups, pyrazole NH2 signals).
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., exact mass for C10H10BrClN3: 310.98 g/mol).
  • Elemental analysis : Validate stoichiometry .

Advanced: How to resolve contradictions in spectroscopic data during structural validation?

Answer:
Contradictions (e.g., ambiguous NOE signals or unexpected coupling constants) can arise from dynamic effects or impurities. Strategies:

  • X-ray crystallography : Definitive structural confirmation, as demonstrated for the pyrazole derivative 4-(4-fluorophenyl)-3-(pyridin-4-yl)-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine (R-factor = 0.031) .
  • 2D NMR (COSY, HSQC, HMBC) : Resolve overlapping signals and assign proton-carbon correlations.
  • Cross-validation : Compare with computational predictions (e.g., DFT-optimized geometries) .

Advanced: What computational methods predict the reactivity of halogenated pyrazole derivatives?

Answer:

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, the bromo and chloro substituents may direct electrophilic attacks via inductive effects.
  • Molecular docking : If targeting biological activity, model interactions with receptors (e.g., kinase binding sites, as seen in fused-ring pyrimidine derivatives ).
  • Solvent effects : Use COSMO-RS to predict solubility in polar aprotic solvents (e.g., DMF, DMSO) .

Basic: What are common impurities encountered during synthesis?

Answer:
Typical impurities include:

  • Unreacted precursors : Residual 4-bromo-2-chlorobenzyl halides.
  • By-products : Di-substituted pyrazoles or oxidized intermediates.
  • Solvent residues : Detectable via GC-MS.
ImpurityDetection MethodReference
4-bromo-2-chlorobenzyl bromideHPLC (retention time)
Di-substituted pyrazole1H NMR (integral ratios)

Advanced: How to optimize reaction yields in halogen-rich environments?

Answer:

  • Solvent selection : Dichloroethane or DMF enhances solubility of halogenated intermediates .
  • Catalyst tuning : Use Pd catalysts for cross-couplings (e.g., Suzuki-Miyaura for aryl-bromo groups).
  • Temperature control : Avoid decomposition of heat-sensitive intermediates (e.g., maintain ≤80°C) .

Advanced: How to design bioactivity studies based on structural motifs?

Answer:

  • Target identification : The bromo-chloro benzyl group may confer kinase inhibition (similar to fused-ring pyrimidine compounds ).
  • In vitro assays : Test against cancer cell lines (e.g., IC50 determination).
  • SAR studies : Modify the pyrazole core (e.g., substitute the amine with carboxamide) and compare activity .

Basic: What crystallization techniques are suitable for this compound?

Answer:

  • Slow evaporation : Use ethanol/water mixtures to grow single crystals.
  • SHELX refinement : For X-ray data processing (e.g., SHELXL for small-molecule refinement ).
  • Twinned crystals : Employ SHELXE for challenging datasets .

Advanced: How to analyze regioselectivity in pyrazole functionalization?

Answer:

  • Kinetic vs. thermodynamic control : Monitor reaction progress via LC-MS to identify intermediates.
  • Directing groups : The NH2 group at position 4 may act as a directing group for electrophilic substitution.
  • Isotopic labeling : Use 15N-labeled pyrazole to track reaction pathways .

Basic: What safety protocols are critical during handling?

Answer:

  • Halogen hazards : Use fume hoods to avoid inhalation of bromo/chloro vapors.
  • Amine reactivity : Store under inert gas (N2/Ar) to prevent oxidation.
  • Waste disposal : Neutralize halogenated by-products before disposal .

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